molecular formula C10H14O4 B1672422 Guaifenesin CAS No. 93-14-1

Guaifenesin

Cat. No. B1672422
CAS RN: 93-14-1
M. Wt: 198.22 g/mol
InChI Key: HSRJKNPTNIJEKV-UHFFFAOYSA-N
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Description

Guaifenesin is an ingredient in cough and cold medicines that is used to help clear mucus or phlegm from your chest when you have had a cold or flu . It works by making your mucus thinner and easier to cough up, which helps clear chest congestion .


Synthesis Analysis

Guaifenesin can be prepared by a Williamson ether synthesis reaction . A tertiary amine is used to catalyze the stereospecific ring-opening of chiral glycidol with o-methoxyphenol to afford high yields of enantiomerically enriched guaifenesin .


Molecular Structure Analysis

The molecular formula of guaifenesin is C10H14O4 . The 3D structure of guaifenesin can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction mechanism of guaifenesin in the anodic direction was irreversible, and diffusion controlled . The linearity ranges of the peak currents versus guaifenesin concentration were between 0.4 and 100 μM .


Physical And Chemical Properties Analysis

Guaifenesin is a white to slightly gray, crystalline powder that is soluble in water, alcohol, chloroform, and propylene glycol . The molecular weight of guaifenesin is approximately 198.22 g/mol .

Scientific Research Applications

Results:

  • Effectiveness: Clinical studies support its utility in conditions with mucus hypersecretion, such as chronic bronchitis .
  • Safety Profile: Well-established and favorable in both adult and pediatric populations .

Upper Respiratory Tract Infections (URTIs)

Results:

  • Symptom Relief: Helps in making coughs more productive by loosening mucus in the airways .

Microwave-assisted Degradation Studies

Results:

  • Findings: The study provided insights into the thermal stabilities and degradation behaviors of guaifenesin .

Mucus Clearance in Stable Chronic Bronchitis

Results:

Formulation of Gastro Retentive Tablets

Results:

  • Outcome: The study aimed to optimize the formulation for better therapeutic efficacy .

Expectorant in Veterinary Medicine

Application Summary

Results:

Rhinosinusitis Management

Results:

  • Symptom Relief: May improve nasal congestion and sinus pressure symptoms associated with rhinosinusitis .

Anticonvulsant and Muscle Relaxant Effects

Results:

  • Preliminary Findings: Indications of efficacy in reducing muscle spasticity and seizure frequency, though more research is needed to confirm these effects .

Veterinary Expectorant

Application Summary

Results:

Gastroretentive Drug Delivery Systems

Results:

  • Outcome: The optimized formulation showed promising results with maximum drug release of 88.9% at the end of 12 hours .

Cough Suppressant Combinations

Application Summary

Results:

  • Efficacy: The combination is widely used for symptomatic relief from congested chests and coughs associated with colds and bronchitis .

Microwave-Assisted Organic Synthesis

Results:

  • Findings: Provides insights into the reactivity of guaifenesin under microwave irradiation and its potential for generating new molecules .

Enhancement of Mucus Clearance in COPD

Results:

  • Clinical Efficacy: It is thought to increase hydration and decrease viscosity of mucus, leading to improved clearance .

Symptomatic Relief in Acute Respiratory Infections

Results:

  • Symptom Improvement: Helps in making coughs more productive by loosening mucus in the airways .

Novel Compound Synthesis via Microwave-Assisted Degradation

Results:

  • Findings: The study explores the potential of Guaifenesin to generate new molecules under specific conditions .

Patient-Reported Outcome Measures in Clinical Trials

Results:

  • Outcome Assessment: Provides valuable data on the drug’s effectiveness from the patient’s perspective .

Bi-Layer Tablet Formulation for Sustained Release

Results:

  • Pharmacokinetics: Designed to rapidly attain maximum plasma concentrations and maintain prolonged blood plasma levels over 12 hours .

Safety And Hazards

Guaifenesin may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

3-(2-methoxyphenoxy)propane-1,2-diol
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InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
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InChI Key

HSRJKNPTNIJEKV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
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DSSTOX Substance ID

DTXSID5023114
Record name Guaifenesin
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Molecular Weight

198.22 g/mol
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Physical Description

Solid
Record name Guaifenesin
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Boiling Point

215 °C at 19 mm Hg
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Solubility

Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water
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Mechanism of Action

Although the exact mechanism of action of guaifenesin may not yet be formally or totally elucidated, it is believed that expectorants like guaifenesin function by increasing mucus secretion. Moreover, it is also further proposed that such expectorants may also act as an irritant to gastric vagal receptors, and recruit efferent parasympathetic reflexes that can elicit glandular exocytosis that is comprised of a less viscous mucus mixture. Subsequently, these actions may provoke coughing that can ultimately flush difficult to access, congealed mucopurulent material from obstructed small airways to facilitate a temporary improvement for the individual. Consequently, while it is generally proposed that guaifenesin functions as an expectorant by helping to loosen phlegm (mucus) and thin bronchial secretions to rid the bronchial passageways of bothersome mucus and make coughs more productive, there has also been research to suggest that guaifenesin possesses and is capable of demonstrating anticonvulsant and muscle relaxant effects to some degree possibly by acting as an NMDA receptor antagonist., Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. Thus it may increase the efficiency of the cough reflex and facilitate removal of the secretions; however, objective evidence for this is limited and conflicting., By increasing respiratory tract fluid, guaifenesin reduces the viscosity of tenacious secretions and acts as an expectorant., Guaifenesin, a commonly used agent for the treatment of cough, is termed an expectorant since it is believed to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough. Despite its common usage, relatively few studies, yielding contrasting results, have been performed to investigate the action and efficacy of guaifenesin. To evaluate the effect of guaifenesin on cough reflex sensitivity. Randomized, double-blind, placebo-controlled trial. Fourteen subjects with acute viral upper respiratory tract infection (URI) and 14 healthy volunteers. On 2 separate days, subjects underwent capsaicin cough challenge 1 to 2 hr after receiving a single, 400-mg dose (capsules) of guaifenesin or matched placebo. Measurements and results: The concentration of capsaicin inducing five or more coughs (C(5)) was determined. Among subjects with URI, mean (+/- SEM) log C(5) after guaifenesin and placebo were 0.92 +/- 0.17 and 0.66 +/- 0.14, respectively (p = 0.028). No effect on cough sensitivity was observed in healthy volunteers. /The/ results demonstrate that guaifenesin inhibits cough reflex sensitivity in subjects with URI, whose cough receptors are transiently hypersensitive, but not in healthy volunteers. Possible mechanisms include a central antitussive effect, or a peripheral effect by increased sputum volume serving as a barrier shielding cough receptors within the respiratory epithelium from the tussive stimulus.
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Impurities

2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol
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Product Name

Guaifenesin

Color/Form

Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER

CAS RN

93-14-1
Record name Guaifenesin
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Melting Point

78.5-79, 78.5-79 °C, 78.5 °C
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Synthesis routes and methods

Procedure details

The maltitol was similarly admixed with Phase F to form Phase G to which the ammonium glycyrrhizinate was added with another about 5 minutes mixing time being used. The flavors and colorants were then admixed, with a mixing time of about 5 minutes, followed by addition of a sufficient amount of liquid fructose to make the desired volume and mixing to homogeneity. The pH value was thereafter adjusted to be between 4 and 5 using a citric acid or sodium citrate solution. This composition provides 100 mg of guaifenesin per 5 mL (teaspoon).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,800
Citations
PV Dicpinigaitis, YE Gayle - Chest, 2003 - Elsevier
Background Guaifenesin, a commonly used agent for the treatment of cough, is termed an expectorant since it is believed to alleviate cough discomfort by increasing sputum volume …
Number of citations: 109 www.sciencedirect.com
HH Albrecht, PV Dicpinigaitis, EP Guenin - Multidisciplinary Respiratory …, 2017 - Springer
… guaifenesin in different respiratory conditions and to summarize the key clinical studies. As a single-ingredient product, guaifenesin … in the understanding of guaifenesin’s mechanism of …
Number of citations: 54 link.springer.com
JJ Kuhn, JO Hendley, KF Adams, JW Clark… - Chest, 1982 - Elsevier
… Guaifenesin is one of the most widely used ingradients in … from available information if guaifenesin was effective as an … primarily to determine if guaifenesin had a therapeutic action …
Number of citations: 109 www.sciencedirect.com
JS Marsden, CD Strickland… - The Journal of the …, 2004 - Am Board Family Med
… Results were nonsignificant, but guaifenesin trended toward being better than placebo for … 38 mm for guaifenesin versus 7 mm for placebo. By the third survey, only 2 of 8 guaifenesin …
Number of citations: 36 www.jabfm.org
C LaForce, DA Gentile, DP Skoner - Postgraduate medicine, 2008 - Taylor & Francis
Purpose: This study assessed the efficacy and safety of guaifenesin 600 mg and pseudoephedrine hydrochloride 60 mg extended-release bilayer tablets in providing relief of acute …
Number of citations: 36 www.tandfonline.com
W Storms, JR Farrar - Current allergy and asthma reports, 2009 - Springer
… Guaifenesin (glyceryl guaiacolate) is a mucoactive agent that … Guaifenesin is the only expectorant considered effective by … This paper reviews the use of guaifenesin as an adjunctive …
Number of citations: 17 link.springer.com
NS Matthews, KE Peck, KL Mealey… - Journal of veterinary …, 1997 - Wiley Online Library
… in the amount of guaifenesin used with … guaifenesin required to produce recumbency was the same as that in the horse, and to evaluate the pharmacokinetic disposition of guaifenesin …
Number of citations: 61 onlinelibrary.wiley.com
S Bennett, N Hoffman, M Monga - Journal of Alternative & …, 2004 - liebertpub.com
Objectives: Ephedrine and guaifenesin are herbal supplements that have experienced increased use over the past decade. Ephedrine has been used as a stimulant and weight-loss …
Number of citations: 30 www.liebertpub.com
I Tapsoba, JE Belgaied, K Boujlel - Journal of Pharmaceutical and …, 2005 - Elsevier
… oxidation of Guaifenesin in a pharmaceutical formulation containing Guaifenesin has been … Guaifenesin exhibits a well-defined irreversible oxidation peak at 0.924 V/ref. The influence …
Number of citations: 61 www.sciencedirect.com
L Kagan, E Lavy, A Hoffman - Pulmonary Pharmacology & Therapeutics, 2009 - Elsevier
… occur despite the fact that systemic exposure to guaifenesin was 1.5-fold higher than following … the effect of guaifenesin although it did not change systemic absorption. Guaifenesin was …
Number of citations: 26 www.sciencedirect.com

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